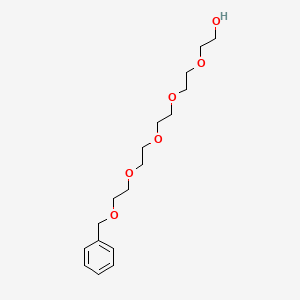
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Cat. No. B1666791
Key on ui cas rn:
57671-28-0
M. Wt: 328.4 g/mol
InChI Key: UMUSOTNGYAALST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07919653B2
Procedure details


To Compound 1 (5.2 g, 21.8 mmol), potassium hydroxide (1.2 g, 21.4 mmol) was added; this was followed by stirring on an oil bath at 130° C. for 15 minutes, after which the oil bath was removed and benzyl chloride (2.7 g, 21.3 mmol) was gradually added. This was again heated to 130° C. and stirred for 2 hours. After the solution was allowed to cool to room temperature, water was poured to stop the reaction, and extraction from methylene chloride was conducted. The combined organic phases were dried with sodium sulfate, filtered, and concentrated under reduced pressure, after which the residue obtained was purified by silica gel column chromatography (Yamazen YFLC Gel, eluent (ethyl acetate—5% methanol-ethyl acetate solution) to yield Compound 19 (light-yellow oil 2.3 g, 32%).





Name
Yield
32%

Name
Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:16])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15].[OH-].[K+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>C(Cl)Cl>[CH2:19]([O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:16])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCOCCOCCO)O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring on an oil bath at 130° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the oil bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was again heated to 130° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (Yamazen YFLC Gel, eluent (ethyl acetate—5% methanol-ethyl acetate solution)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCCOCCOCCOCCOCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 32% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
